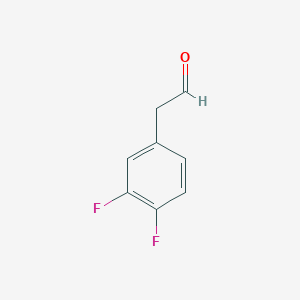

2-(3,4-Difluorophenyl)acetaldehyde

Description

Significance of Difluorinated Aromatic Aldehydes in Modern Organic Synthesis Research

Difluorinated aromatic aldehydes are a class of compounds of considerable interest in contemporary organic synthesis. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Specifically, the introduction of difluoroalkyl groups can influence molecular conformation, acidity, stability, reactivity, and lipophilicity. rsc.org These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.orgspringernature.com

In medicinal chemistry, the presence of fluorine can enhance metabolic stability, leading to drugs with improved pharmacokinetic profiles. rsc.org Aromatic aldehydes, on the other hand, are versatile intermediates, participating in a wide array of chemical transformations to build complex molecular architectures. nih.govnih.govegyankosh.ac.in The synergy of these two features in difluorinated aromatic aldehydes makes them powerful tools for synthetic chemists, enabling the construction of novel, high-value compounds. Recent advancements have focused on developing new catalytic methods, including photoredox and organocatalysis, for the efficient and selective synthesis of these fluorinated building blocks. mdpi.comnih.govmdpi.com

Strategic Position of 2-(3,4-Difluorophenyl)acetaldehyde within Advanced Chemical Architectures

This compound occupies a strategic position as a key intermediate in the synthesis of elaborate chemical structures. Its aldehyde functionality provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is analogous to that of its non-fluorinated parent, phenylacetaldehyde, which is a precursor in the synthesis of fragrances, polymers, and pharmaceuticals like phenylalanine for the production of aspartame. wikipedia.orgdrugbank.com

The true strategic value of this compound lies in its ability to introduce the 3,4-difluorophenylacetyl moiety into a target molecule. This structural unit is found in various advanced chemical architectures. For instance, the related compound, 3,4-difluorobenzaldehyde, serves as a starting material for the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which are components of pharmaceutically active compounds. google.com Similarly, this compound can be envisioned as a crucial precursor for creating analogues of biologically active compounds where the unique electronic properties of the difluorinated ring can modulate activity and selectivity.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

The research frontiers for compounds like this compound are closely tied to the broader advancements in organofluorine chemistry and catalysis. A major focus is the development of more efficient, selective, and sustainable synthetic methods. rsc.orgnih.gov This includes the use of visible-light photoredox catalysis and synergistic multi-catalytic systems to achieve transformations that are difficult via traditional methods. nih.govmdpi.comacs.org

Despite progress, several challenges remain. A significant hurdle in the synthesis of functionalized aromatic aldehydes is preventing over-oxidation of the aldehyde group to the corresponding carboxylic acid. google.com Furthermore, the synthesis of specifically substituted fluorinated aromatics often requires multi-step sequences and can suffer from issues of regioselectivity, controlling the precise placement of the fluorine atoms on the aromatic ring. numberanalytics.com The development of catalytic C-H functionalization methods that can selectively introduce substituents onto the difluorinated ring of pre-formed aldehydes is an active area of research that could provide more direct routes to complex derivatives. nih.gov Overcoming these challenges will be key to unlocking the full potential of this compound and related compounds in various applications.

Contextualizing Research Methodologies Applied to this compound

The study of this compound employs a range of modern chemical research methodologies, from its synthesis to its characterization.

Synthetic Methodologies: The synthesis of phenylacetaldehydes can be approached through various routes. One common strategy involves the homologation of the corresponding benzaldehyde, in this case, 3,4-difluorobenzaldehyde. organicchemistrytutor.com This can be achieved through reactions like the Wittig or Grignard reaction to add a carbon atom, followed by functional group manipulation. organicchemistrytutor.com Other methods include the rearrangement of aryl-substituted epoxides (like styrene (B11656) oxides), the oxidation of the corresponding alcohol (2-(3,4-difluorophenyl)ethanol), or the Darzens reaction. wikipedia.orgpherobase.comdntb.gov.ua The synthesis of the precursor, 3,4-difluorobenzaldehyde, can be accomplished via formylation of 1,2-difluorobenzene (B135520) or through a Grignard exchange reaction with 3,4-difluorobromobenzene. patsnap.com

Analytical and Characterization Techniques: A suite of analytical techniques is essential for the purification and structural confirmation of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity and for purification. acs.orgresearchgate.net Mass Spectrometry (MS), often coupled with HPLC or GC (LC-MS, GC-MS), provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for unambiguously determining the molecular structure. Spectroscopic data provides detailed information about the chemical environment of each atom in the molecule.

Physicochemical and Spectroscopic Data

Below are tables detailing some of the key physical and predicted spectroscopic properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂O | uni.lu |

| Molecular Weight | 156.13 g/mol | uni.lu |

| Monoisotopic Mass | 156.03867 Da | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.04595 | 124.9 |

| [M+Na]⁺ | 179.02789 | 135.0 |

| [M-H]⁻ | 155.03139 | 126.6 |

| [M+NH₄]⁺ | 174.07249 | 146.3 |

| [M+K]⁺ | 195.00183 | 132.5 |

| Data sourced from PubChemLite. uni.lu |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHWWIIMNHDKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627450 | |

| Record name | (3,4-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-84-1 | |

| Record name | 3,4-Difluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109346-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 3,4 Difluorophenyl Acetaldehyde

Aldehyde Group Reactivity in Complex Transformations

The aldehyde group in 2-(3,4-Difluorophenyl)acetaldehyde is the primary center of reactivity, participating in a wide array of chemical transformations. Its electrophilic carbonyl carbon and acidic α-protons allow it to engage in additions, condensations, redox reactions, and complex cyclizations.

Electrophilic and Nucleophilic Additions and Condensations Involving the Aldehyde Moiety

The carbonyl group of this compound is a key site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to addition by a variety of nucleophiles. This reactivity is fundamental to many synthetic transformations. A classic example of such reactivity is the condensation reaction with hydrazine (B178648) derivatives, like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form a stable 2,4-dinitrophenylhydrazone. libretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine adds to the carbonyl group, followed by the elimination of a water molecule. libretexts.org

The compound also participates in multicomponent reactions, such as the Biginelli reaction. In this one-pot synthesis, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. nih.gov This reaction demonstrates the aldehyde's ability to act as an electrophilic building block in complex constructions. Aromatic aldehydes, including those with electron-withdrawing substituents, have been shown to react efficiently under various catalytic conditions to provide the corresponding products in good yields. nih.gov

The relative reactivity of aldehydes in these types of reactions is generally higher than that of ketones, a trend that holds for this compound. researchgate.net This enhanced reactivity is due to both steric factors (less crowding around the carbonyl carbon) and electronic factors.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Biginelli Reaction | Ethyl acetoacetate (B1235776), Urea/Thiourea | Dihydropyrimidinone |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |

Reductive and Oxidative Pathways of this compound

The aldehyde functional group of this compound can be readily transformed through both reduction and oxidation. These pathways are crucial for the synthesis of related compounds with different oxidation states.

Reductive Pathways: Reduction of the aldehyde group yields the corresponding primary alcohol, 2-(3,4-difluorophenyl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Oxidative Pathways: Oxidation of this compound leads to the formation of 2-(3,4-difluorophenyl)acetic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. In biological systems, aldehydes are often metabolized via oxidation catalyzed by enzymes like aldehyde dehydrogenase (ALDH2). nih.gov The activation of such enzymes can prevent the accumulation of toxic aldehydes, highlighting the importance of this oxidative pathway. nih.gov

Table 2: Summary of Reductive and Oxidative Transformations

| Pathway | Product | Typical Laboratory Reagent(s) |

| Reduction | 2-(3,4-Difluorophenyl)ethanol | Sodium borohydride (NaBH₄) |

| Oxidation | 2-(3,4-Difluorophenyl)acetic acid | Potassium permanganate (KMnO₄), Jones Reagent |

Role in Cyclization and Annulation Reactions

This compound is a valuable precursor in the synthesis of various heterocyclic and carbocyclic systems through cyclization and annulation reactions. The aldehyde group can act as an electrophile that is attacked intramolecularly or as a component in a cascade reaction sequence leading to ring formation.

One notable example is the synthesis of 3,4-dihydroisocoumarin derivatives. In a reaction with homophthalic anhydride (B1165640) catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), the aldehyde undergoes a condensation and subsequent cyclization to form a 3-(3,4-difluorophenyl)-3,4-dihydroisocoumarin-4-carboxylic acid. mdpi.com This reaction creates two new stereocenters, leading to the formation of diastereomers. mdpi.com

Furthermore, aldehydes can participate in acid-catalyzed cascade reactions. For instance, a Prins/Friedel–Crafts cyclization sequence can be initiated where an aldehyde reacts with an alkene. beilstein-journals.org In a related context, 2-(vinylaryl)acetaldehydes can undergo intramolecular cyclization with an aromatic nucleophile in the presence of a Lewis acid like boron trifluoride etherate to form tetralin frameworks. beilstein-journals.org The aldehyde group is protonated, activating it for attack by the vinyl group (Prins reaction) or a separate aromatic ring (Friedel-Crafts reaction), leading to complex polycyclic structures.

The Biginelli reaction, as mentioned earlier, is another prime example of a cyclocondensation where the aldehyde facilitates the formation of a six-membered heterocyclic ring. nih.gov

Influence of the Difluorophenyl Moiety on Reactivity

The two fluorine atoms on the phenyl ring are not mere spectators; they profoundly modulate the reactivity of the entire molecule through their potent electronic effects.

Electronic Effects of Fluorine Substitution on the Aromatic Ring

The influence of the fluorine substituents is twofold, involving competing inductive and resonance effects.

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond framework. csbsju.edunih.gov This strong negative inductive effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). csbsju.edu This electron withdrawal extends to the benzylic carbon, which can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Resonance (Mesomeric) Effect (+M): The fluorine atoms possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. csbsju.edunih.gov This effect increases the electron density at the ortho and para positions of the ring.

Regioselectivity and Stereochemical Control Dictated by Fluorine and Aromaticity

The electronic and steric properties of the 3,4-difluorophenyl group play a critical role in directing the regioselectivity and stereochemistry of reactions.

Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic substitution, the directing effects of the two existing fluorine atoms and the acetaldehyde (B116499) side chain would determine the position of the new substituent. The fluorine atoms are ortho, para-directing. However, the strong deactivating nature of the ring makes such substitutions challenging. In cyclization reactions like the intramolecular Friedel-Crafts reaction, the electronic nature of the difluorophenyl ring dictates which positions on an adjacent ring are most nucleophilic and likely to attack the activated aldehyde, thus ensuring high regioselectivity. beilstein-journals.org

Stereochemical Control: In reactions that create new stereocenters, such as the synthesis of 3,4-dihydroisocoumarins, the bulky difluorophenyl group at C-3 influences the approach of the nucleophile, leading to the formation of diastereomeric products (cis and trans). mdpi.com The ratio of these diastereomers can be influenced by reaction conditions and the specific substitution pattern on the aromatic ring. The stereochemical outcome of additions to the aldehyde carbonyl can be controlled by the steric hindrance of the adjacent difluorophenyl moiety and its ability to influence the stability of diastereomeric transition states. In catalyzed reactions, chiral ligands can interact with the substrate to achieve high levels of stereocontrol.

Aromatic Substitution Reactions of the Difluorophenyl Ring in this compound

The reactivity of the aromatic ring in this compound towards substitution is dictated by the electronic properties of its substituents: two fluorine atoms and an acetaldehyde group.

Electrophilic Aromatic Substitution (EAS): Both fluorine atoms and the acetaldehyde group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack, making these reactions slower compared to benzene. quora.commsu.edu The directing influence of these substituents determines the position of substitution.

Fluorine Atoms: Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the positive charge in the arenium ion intermediate formed during ortho and para attack. However, its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I effect), which deactivates the entire ring. ualberta.ca

Acetaldehyde Group (-CH₂CHO): The acetaldehyde group is an electron-withdrawing, meta-directing substituent. talkingaboutthescience.com It deactivates the ring through a negative inductive effect.

When multiple substituents are present, the position of electrophilic attack is a composite of their individual directing effects and relative activating/deactivating strengths. ualberta.ca In this case, all substituents are deactivating. The fluorine at position 3 directs ortho (positions 2 and 4) and para (position 6). The fluorine at position 4 directs ortho (positions 3 and 5) and para (position 1, occupied). The acetaldehyde group at position 1 directs meta (positions 3 and 5). The combined effect would likely lead to a complex mixture of products, with substitution favored at positions less deactivated or sterically hindered.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are susceptible to nucleophilic attack, a reaction known as nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for this type of reaction as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov

The this compound molecule is highly activated for SNAr due to the presence of three electron-withdrawing groups (two fluoro, one acetaldehyde). The fluorine atoms can act as leaving groups.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the carbanionic intermediate. libretexts.org

The reaction is fastest when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge. libretexts.orglibretexts.org For example, if a nucleophile attacks the carbon at position 4 (para to the acetaldehyde group), the negative charge can be delocalized onto the oxygen atom of the aldehyde.

Unusually, fluoride (B91410) is an excellent leaving group in SNAr reactions, often better than chloride or bromide. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step. libretexts.orgyoutube.com

Table 1: Predicted Reactivity in Aromatic Substitution

| Reaction Type | Ring Activity | Directing Effects | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | Complex interplay of o,p-directing F atoms and m-directing -CH₂CHO group. | Slow reaction; likely yields a mixture of isomers. |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | Electron-withdrawing groups ortho/para to F leaving groups stabilize the Meisenheimer complex. | Facile substitution of one or both fluorine atoms by strong nucleophiles. |

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of this compound is key to elucidating its chemical behavior.

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which breaking a specific bond is involved in the rate-determining step. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.eduutdallas.edu For reactions involving the aldehyde functionality of this compound, such as oxidation to a carboxylic acid or reduction to an alcohol, a large primary KIE would be expected if the cleavage of the aldehydic C-H bond is the slowest step.

Secondary KIE: A smaller secondary KIE (kH/kD ≠ 1) occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step, often due to a change in hybridization. wikipedia.orglibretexts.org For instance, in a reaction where the aldehyde carbon changes from sp² to sp³ hybridization in the transition state, an inverse secondary KIE (kH/kD < 1) might be observed for hydrogens on the adjacent methylene (B1212753) (-CH₂-) group. wikipedia.org

By measuring KIEs for various reactions of this compound, researchers can gain insight into transition state structures and the nature of the rate-limiting step. nsf.gov

Table 2: Application of Kinetic Isotope Effects (KIE)

| KIE Type | Condition | Typical Value (kH/kD) | Mechanistic Implication for this compound |

|---|---|---|---|

| Primary | Bond to isotope is broken in rate-determining step. | > 2 | Indicates breaking of the aldehydic C-H bond is rate-limiting in an oxidation reaction. |

| Secondary (Normal) | Bond to isotope becomes 'looser' in transition state (e.g., sp³ → sp²). | > 1 (typically 1.1-1.4) | Could provide information on the transition state of reactions at the α-carbon. |

| Secondary (Inverse) | Bond to isotope becomes 'tighter' in transition state (e.g., sp² → sp³). | < 1 (typically 0.7-0.9) | Could be observed for nucleophilic addition to the carbonyl, where hybridization changes from sp² to sp³. |

Identification of Short-Lived Intermediates and By-products

The reactions of this compound can generate a variety of transient intermediates and subsequent by-products, depending on the reaction conditions.

Enol/Enolate Intermediates: Like other aldehydes with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. In the presence of a base, it can be deprotonated to form an enolate, which is a reactive nucleophile and a key intermediate in reactions like aldol (B89426) condensations.

Oxidation Intermediates: Oxidation of aldehydes can be complex. For example, the oxidation of the related compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) is known to proceed through a highly reactive ortho-quinone intermediate. nih.gov While the difluoro-analogue cannot form a quinone in the same way, its oxidation could still involve radical intermediates or peroxy acids, depending on the oxidant used. Oxidation of the aromatic ring itself under harsh conditions could also occur.

By-products from Synthesis: Information on potential by-products can often be gleaned from synthetic routes. The synthesis of related structures, such as cyclopropane (B1198618) derivatives from 3,4-difluorobenzaldehyde, involves multiple steps including the formation of propenoic acids and their activated derivatives (e.g., acyl chlorides). google.com Incomplete reactions or side reactions during the synthesis of this compound could lead to the presence of the corresponding alcohol (2-(3,4-Difluorophenyl)ethanol) or carboxylic acid (2-(3,4-Difluorophenyl)acetic acid) as impurities.

The identification of these transient species and by-products, often accomplished using spectroscopic techniques (NMR, Mass Spectrometry) and trapping experiments, is crucial for optimizing reaction conditions and understanding the full mechanistic picture.

Table 3: Potential Intermediates and By-products

| Reaction Type | Potential Intermediate | Potential By-product(s) |

|---|---|---|

| Base-catalyzed reaction | Enolate anion | Aldol condensation products |

| Oxidation | Radical species, peroxy acids | 2-(3,4-Difluorophenyl)acetic acid |

| Reduction | Alkoxide | 2-(3,4-Difluorophenyl)ethanol |

| Nucleophilic Aromatic Substitution | Meisenheimer complex | Products of F substitution |

Computational and Theoretical Chemistry Studies of 2 3,4 Difluorophenyl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For 2-(3,4-Difluorophenyl)acetaldehyde, DFT calculations, typically using a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be determined. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties. The presence of the electronegative fluorine atoms on the phenyl ring is expected to significantly influence the electronic distribution, creating a dipole moment and affecting the reactivity of the aldehyde group.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-C (aldehyde) Bond Length | ~1.50 Å |

| C-C (ring) Average Bond Length | ~1.39 Å |

| C-F Bond Length | ~1.35 Å |

| O=C-C Bond Angle | ~124° |

| C-C-C (side chain) Bond Angle | ~112° |

Note: These are hypothetical values based on typical DFT results for similar molecules.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors, theoretical spectra can be generated.

For this compound, the calculated IR spectrum would be expected to show a strong absorption peak corresponding to the C=O stretching vibration of the aldehyde group, typically around 1730-1750 cm⁻¹. The C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region. Comparing these predicted spectra with experimentally obtained spectra is a critical step in verifying the calculated structure and understanding the vibrational modes of the molecule.

Molecules with rotatable single bonds, like the C-C bond between the phenyl ring and the acetaldehyde (B116499) group in this compound, can exist in different spatial arrangements called conformations. researchgate.netscribd.com Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle of this bond to identify the most stable conformers. researchgate.netscribd.com

Reactivity Predictions and Mechanistic Modeling

Theoretical chemistry also provides powerful tools to predict how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. guidechem.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. guidechem.com The energy and spatial distribution of the HOMO and LUMO of this compound would be calculated to understand its electrophilic and nucleophilic character.

The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a larger gap generally implies higher stability. ic.ac.uk For this molecule, the LUMO is expected to be localized primarily on the aldehyde group, making it susceptible to nucleophilic attack. The HOMO would likely be distributed over the difluorophenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values. The actual values would be determined by specific DFT calculations.

Computational methods can be used to model the entire pathway of a chemical reaction, from reactants to products, through the transition state. By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For instance, the reduction of the aldehyde group in this compound to an alcohol could be modeled. This would involve calculating the geometry and energy of the transition state for the addition of a hydride reagent. Such studies provide invaluable insights into reaction mechanisms and can help in designing more efficient synthetic routes.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to denote different regions of electrostatic potential: red indicates areas of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas correspond to intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, the MEP map would highlight several key features. The most negative potential (red region) is expected to be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pair electrons. pearson.com This makes the carbonyl oxygen a primary site for electrophilic attack or hydrogen bonding. Conversely, the most positive potential (blue region) would likely be located around the aldehydic hydrogen and the hydrogens on the aromatic ring. The two highly electronegative fluorine atoms attached to the phenyl ring would create a significant electron-withdrawing effect, influencing the charge distribution across the entire molecule and enhancing the positive potential on the ring's carbon atoms and hydrogens. researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents. uni-muenchen.de

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

| Molecular Region/Atom | Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen | Carbonyl | Highly Negative (Red) | Site for electrophilic attack, protonation, and hydrogen bond acceptance. |

| Aldehydic Hydrogen | Aldehyde | Positive (Blue/Green) | Susceptible to nucleophilic attack, though less so than the carbonyl carbon. |

| Carbonyl Carbon | Carbonyl | Positive (Blue/Green) | Primary site for nucleophilic attack. |

| Fluorine Atoms | Phenyl Ring | Negative (Yellow/Red) | Contribute to overall electron withdrawal, influencing ring reactivity. |

| Aromatic Hydrogens | Phenyl Ring | Slightly Positive (Green/Blue) | Potential sites for weak interactions. |

Interactions with Catalyst Surfaces and Solvation Models

Understanding how this compound interacts with catalysts and solvents is fundamental to controlling its chemical transformations. Computational models are employed to simulate these complex interactions, providing insights that are often difficult to obtain through experimental means alone.

Heterogeneous catalysis is a cornerstone of industrial chemistry, involving reactions where the catalyst is in a different phase from the reactants. frontiersin.orgnih.gov The adsorption of reactants onto the catalyst surface is the critical first step. Studies on similar molecules, such as acetaldehyde on platinum (Pt) and tin-platinum (Sn/Pt) surfaces, offer a framework for predicting the behavior of this compound. princeton.edu

On a Pt(111) surface, acetaldehyde adsorbs irreversibly at low coverages, decomposing upon heating to produce carbon monoxide (CO), hydrogen (H₂), and methane (B114726) (CH₄). princeton.edu It primarily bonds to the surface through the oxygen atom in a η¹(O) configuration. princeton.edu For this compound, a similar η¹(O) bonding mode is expected. However, the bulky and electron-withdrawing difluorophenyl group would likely introduce significant steric hindrance and electronic effects. The fluorine atoms pull electron density away from the phenyl ring and, to a lesser extent, from the acetaldehyde moiety. This could alter the molecule's adsorption energy and reactivity on the catalyst surface. The presence of tin in Pt-Sn alloys has been shown to weaken the adsorption of acetaldehyde and suppress its decomposition, suggesting that alloying could be a strategy to control the reactivity of this compound as well. princeton.edu

Table 2: Comparison of Adsorption Characteristics of Acetaldehyde and Predicted Behavior of this compound on a Pt(111) Surface

| Feature | Acetaldehyde on Pt(111) princeton.edu | Predicted Behavior of this compound on Pt(111) |

| Primary Bonding Mode | η¹(O) configuration (bonding through the oxygen atom) | Likely similar η¹(O) configuration. |

| Reactivity | Irreversible adsorption at low coverage; decomposes upon heating. | Adsorption strength may be altered by electronic effects of the difluoro-phenyl group. |

| Decomposition Products | CO, H₂, CH₄ | Similar decomposition products may form, but reaction pathways could be affected by steric hindrance. |

| Effect of Alloying (e.g., with Sn) | Weaker adsorption and suppressed decomposition. | Alloying could similarly be used to tune surface reactivity and selectivity. |

Solvation plays a critical role in chemical reactions, influencing reactant stability, transition states, and product distribution. Computational solvation models are generally categorized as explicit or implicit. wikipedia.org

Implicit solvation models , also known as continuum models (e.g., PCM, SMD), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orggaussian.com This approach is computationally efficient and effective for capturing the average electrostatic effects of the bulk solvent. arxiv.org It is well-suited for calculating properties like the free energy of solvation. wikipedia.org

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. wikipedia.org This method provides a more detailed and physically realistic picture, capturing specific short-range interactions like hydrogen bonding. youtube.com However, it is computationally far more demanding due to the large number of particles that must be simulated. arxiv.orgresearchgate.net Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk are often used as a compromise. wikipedia.orgresearchgate.net

Table 3: Comparison of Solvation Models for Studying this compound

| Feature | Implicit Solvation Model | Explicit Solvation Model |

| Solvent Representation | A continuous medium with a dielectric constant. wikipedia.org | Individual, discrete solvent molecules. wikipedia.org |

| Computational Cost | Low to moderate. | Very high. arxiv.org |

| Strengths | Good for bulk electrostatic effects and solvation free energies. wikipedia.org | Accurately models specific interactions (e.g., hydrogen bonding). youtube.com |

| Weaknesses | Cannot capture specific local interactions or solvent structure. wikipedia.org | Requires extensive sampling; computationally expensive. researchgate.net |

| Application for Compound | Calculating overall solubility and stability in different solvents. | Investigating specific hydrogen bonds to the carbonyl oxygen; analyzing solvent structuring. |

Strategic Role of 2 3,4 Difluorophenyl Acetaldehyde As a Key Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The difluorophenylacetaldehyde moiety is a valuable component in the synthesis of complex organic scaffolds. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 2-(3,4-Difluorophenyl)acetaldehyde a sought-after precursor in medicinal chemistry and materials science.

Synthesis of Fluorinated Heterocyclic Compounds

The aldehyde functionality of this compound provides a reactive handle for a multitude of chemical transformations, enabling its use in the synthesis of fluorinated heterocyclic compounds. nih.govmdpi.com These structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com The incorporation of fluorine atoms into heterocyclic rings can lead to compounds with enhanced biological activity. mdpi.com

For instance, the aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These intermediates can then be cyclized to generate a wide array of nitrogen-containing heterocycles. Similarly, reactions with active methylene (B1212753) compounds can lead to the formation of various oxygen- and sulfur-containing heterocyclic systems.

The synthesis of fluorinated heterocycles often involves cycloaddition reactions where the fluorine-containing moiety can be part of either reactant. nih.gov The reactivity of the components in these reactions is often enhanced by the electron-withdrawing nature of the fluorine atoms. nih.gov

Table 1: Examples of Fluorinated Heterocyclic Scaffolds

| Heterocyclic Core | Synthetic Strategy | Potential Applications |

|---|---|---|

| Pyridines | Condensation/Cyclization | Pharmaceuticals, Agrochemicals |

| Pyrimidines | Multi-component Reactions | Medicinal Chemistry |

| Thiophenes | Cycloaddition Reactions nih.gov | Materials Science nih.gov |

| Oxadiazoles | Cyclization of Acylhydrazones nih.gov | Medicinal Chemistry |

Construction of Polycyclic and Macrocyclic Systems

Beyond simple heterocycles, this compound serves as a key starting material for the construction of more elaborate polycyclic and macrocyclic systems. The aldehyde group can participate in intramolecular cyclization reactions, such as Prins or Friedel-Crafts type reactions, to form fused ring systems. beilstein-journals.org These reactions, when properly designed, can lead to the stereoselective formation of complex three-dimensional structures.

Macrocycles, large ring structures, are of increasing interest in drug discovery. The synthesis of macrocyclic compounds can be achieved through various strategies, including ring-closing metathesis and intramolecular C-H arylation. nih.govnih.gov The difluorophenyl group of this compound can be a crucial component in these macrocyclization strategies, providing a rigid and well-defined structural element.

Precursor for Chirally Enriched Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound can be utilized as a precursor for the synthesis of chirally enriched molecules through several asymmetric methodologies. nih.gov

One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions involving the aldehyde group. For example, asymmetric aldol (B89426) reactions, Mannich reactions, and allylation reactions can be employed to introduce new stereocenters with high levels of enantioselectivity. nih.gov The resulting chiral intermediates can then be further elaborated into complex target molecules. A notable application is the synthesis of L-4,4-difluoroglutamic acid, which utilizes the addition of a difluorinated nucleophile to a chiral aldehyde. nih.gov

Utility in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a desired biological activity. The versatility of this compound makes it a valuable tool in this endeavor.

Diversification Strategies for Advanced Molecular Architectures

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material. nih.gov this compound is an excellent starting point for DOS strategies due to the reactivity of its aldehyde group, which allows for a multitude of subsequent chemical transformations. nih.gov By applying a variety of reaction conditions and reagents, a library of compounds with diverse scaffolds and substitution patterns can be generated. This approach is particularly useful in the early stages of drug discovery for identifying novel hit compounds. frontiersin.org

Introduction of Difluorophenylacetaldehyde Moieties into Scaffold Libraries

The difluorophenylacetaldehyde moiety itself can be incorporated into existing molecular scaffold libraries to enhance their structural diversity and biological potential. The introduction of the 3,4-difluorophenyl group can significantly alter the properties of the parent scaffold, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. This strategy has been employed in the development of various classes of biologically active compounds, including inhibitors of HIV-1 reverse transcriptase. nih.gov

Development of Novel Retrosynthetic Strategies Utilizing this compound

Retrosynthetic analysis, the art of deconstructing a complex target molecule into simpler, commercially available starting materials, provides a logical framework for planning a synthesis. The development of novel retrosynthetic strategies often hinges on the identification of key intermediates that allow for efficient and convergent bond disconnections. This compound is strategically positioned to serve as such an intermediate, enabling innovative approaches to the synthesis of complex, fluorinated molecules.

The true value of this compound in retrosynthesis lies in its ability to act as a versatile two-carbon synthon, introducing the desirable 3,4-difluorobenzyl moiety into a target structure. This is particularly relevant in the synthesis of heterocyclic compounds and other complex scaffolds where the difluorophenyl group is a key pharmacophore.

Hypothetical Retrosynthetic Analysis:

Consider a hypothetical complex target molecule containing a substituted pyrimidine (B1678525) ring attached to a 3,4-difluorobenzyl group. A retrosynthetic disconnection of the pyrimidine ring, following the logic of a multicomponent reaction like the Biginelli reaction, would lead back to three simpler precursors: a β-dicarbonyl compound, a urea (B33335) or thiourea (B124793) derivative, and an aldehyde. In this scenario, this compound is identified as the ideal aldehyde precursor.

This retrosynthetic strategy offers several advantages:

Convergence: It allows for the rapid assembly of a complex heterocyclic core from three readily available components.

Efficiency: The direct incorporation of the 3,4-difluorobenzyl unit from the aldehyde avoids the need for potentially lengthy and lower-yielding functional group interconversions at a later stage of the synthesis.

Modularity: This approach allows for the synthesis of a library of related compounds by simply varying the β-dicarbonyl and urea/thiourea components, while keeping the crucial difluorobenzyl moiety constant.

Illustrative Reaction Scheme (Hypothetical):

A plausible forward synthesis based on this retrosynthetic plan could involve the condensation of this compound with ethyl acetoacetate (B1235776) and urea under acidic conditions to yield the corresponding dihydropyrimidinone.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Ethyl acetoacetate | Urea | 4-(3,4-Difluorobenzyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

This one-pot reaction exemplifies a novel and efficient strategy for the construction of a complex, fluorinated heterocyclic system, where this compound plays a pivotal role as the key aldehyde component.

Research Findings on Related Phenylacetaldehydes:

While specific research detailing novel retrosynthetic strategies centered solely on this compound is emerging, studies on analogous phenylacetaldehydes provide strong evidence for its synthetic utility. For instance, various substituted phenylacetaldehydes are routinely employed in the synthesis of isoquinoline (B145761) alkaloids and other pharmacologically active compounds through reactions such as the Pictet-Spengler reaction. This body of research supports the notion that this compound can be a valuable substrate for similar transformations, leading to the development of new fluorinated analogues of known bioactive molecules.

The strategic incorporation of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of drug candidates. Therefore, the development of retrosynthetic strategies that utilize key fluorinated intermediates like this compound is a vibrant and important area of chemical research. As the demand for sophisticated fluorinated molecules continues to grow, the strategic importance of this versatile aldehyde in the synthetic chemist's toolbox is set to increase.

Advanced Analytical Methodologies in Research on 2 3,4 Difluorophenyl Acetaldehyde

In-Situ Monitoring of Reactions Involving 2-(3,4-Difluorophenyl)acetaldehyde

In-situ monitoring is critical for understanding the transient nature of chemical reactions without the need for sampling, which can alter the reaction's course. americanpharmaceuticalreview.comyoutube.com Real-time analysis provides a continuous data stream, revealing reaction initiation, completion, kinetics, and the presence of unstable intermediates. youtube.comyoutube.comnih.gov

Spectroscopic Techniques (e.g., in-situ FTIR, Raman, NMR) for Reaction Progress and Intermediate Detection

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are powerful tools for real-time reaction monitoring due to their non-destructive nature and ability to identify functional groups. americanpharmaceuticalreview.commdpi.com In a reaction involving this compound, these methods would track the concentration changes of reactants, intermediates, and products by monitoring their unique spectral signatures.

In-situ FTIR Spectroscopy: By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, FTIR spectroscopy can continuously collect spectra. youtube.com For a reaction of this compound, key vibrational bands would be monitored. The disappearance of the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) would signify the consumption of the starting material. Simultaneously, the appearance of new bands corresponding to the product's functional groups (e.g., a C=N stretch for an imine, or an O-H stretch for an alcohol) would be tracked to profile its formation. youtube.com

In-situ Raman Spectroscopy: Raman spectroscopy is particularly advantageous for reactions in aqueous media due to water's low Raman scattering cross-section. mdpi.com It is highly sensitive to changes in molecular polarizability, making it ideal for monitoring aromatic rings and specific functional groups. mdpi.comresearchgate.net A portable spectrometer with a fiber optic probe can be used to acquire spectra from within a reaction vessel. nih.gov For a reaction involving this compound, one could monitor the aromatic ring vibrations and the carbonyl group to follow the reaction's progress. researchgate.netnih.gov

The following table illustrates the key spectroscopic bands that would be monitored in a hypothetical reaction.

| Technique | Functional Group | Typical Wavenumber (cm⁻¹) | Monitored Change |

| FTIR | Aldehyde C=O | 1725 | Decrease |

| Aldehyde C-H | 2720, 2820 | Decrease | |

| Product (e.g., Imine C=N) | 1640-1690 | Increase | |

| Raman | Aldehyde C=O | 1720 | Decrease |

| Aromatic C=C | 1580-1610 | Shift or Change | |

| C-F Stretch | 1100-1300 | Shift or Change |

hyphenated Chromatography-Mass Spectrometry for Complex Reaction Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex reaction mixtures. chemijournal.comomicsonline.org The combination of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) allows for the physical separation of components before their detection and identification based on their mass-to-charge ratio. ijpsjournal.comajpaonline.comhumanjournals.com

For a reaction starting with this compound, which may produce byproducts or involve multiple intermediates, LC-MS is particularly powerful. nii.ac.jp The reaction mixture can be injected directly into the LC-MS system at various time points. The LC component separates the starting material, the main product, and any impurities based on their polarity. As each compound elutes from the column, it is ionized and analyzed by the mass spectrometer, providing its molecular weight. chemijournal.com This allows for the unambiguous identification and quantification of each species in the mixture, offering a detailed snapshot of the reaction's composition over time. humanjournals.comnih.gov For more volatile derivatives, GC-MS can be employed to achieve high-resolution separation. acs.org

Advanced Structural Elucidation of Derived Compounds

Once a reaction is complete and the product is isolated, advanced analytical methods are required to determine its exact chemical structure, including its elemental composition, connectivity, and three-dimensional arrangement.

Multidimensional NMR Spectroscopy for Complex Product Assignment

While one-dimensional (1D) NMR provides initial structural information, the spectra of complex molecules, especially those containing fluorine, can be crowded and difficult to interpret due to complex splitting patterns from proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) couplings. jeol.comjeolusa.com Multidimensional NMR techniques are essential for unambiguously assigning the structure of derivatives of this compound. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly-bonded carbon and proton atoms, allowing for the assignment of each carbon atom that has a proton attached. acs.org

¹⁹F-NMR Experiments: Specialized 2D NMR experiments that correlate ¹⁹F nuclei with ¹H or ¹³C are invaluable for assigning signals in fluorinated compounds and measuring the magnitudes of J-couplings through multiple bonds. rsc.orgnih.gov

For a hypothetical product like the one formed from a Pictet-Spengler reaction between this compound and tryptamine, 2D NMR would be indispensable for confirming the structure of the resulting tetrahydro-β-carboline.

The table below shows expected 2D NMR correlations for such a hypothetical product.

| NMR Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Connectivity of protons on the ethyl bridge and piperidine (B6355638) ring. |

| HSQC | ¹H – ¹³C (¹J) | Assignment of protonated carbons in the entire structure. |

| HMBC | ¹H – ¹³C (²J, ³J) | Confirms linkage between the difluorophenyl ring and the tetrahydro-β-carboline core. |

| ¹⁹F-¹H HOESY | ¹⁹F – ¹H | Through-space correlations to confirm the spatial proximity of fluorine atoms to specific protons. |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. numberanalytics.comresearchgate.net This is a critical step in identifying a new compound, as it distinguishes between compounds that have the same nominal mass but different atomic compositions. Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap-based MS are commonly used. numberanalytics.com

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, the molecular ion of the purified derivative is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. xmu.edu.cn This process provides a structural fingerprint of the molecule, revealing how it breaks apart. For a derivative of this compound, characteristic fragments would likely include the loss of the difluorophenyl moiety or cleavages within the newly formed structural components. This fragmentation data is crucial for confirming the proposed connectivity of the atoms in the molecule. mdpi.comfu-berlin.deresearchgate.net The analysis of fluorinated compounds with HRMS is a well-established field for identifying unknown products and their breakdown pathways. chromatographyonline.comacs.orgacs.org

X-ray Crystallography for Solid-State Structural Analysis (of cocrystals or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a derivative of this compound can be grown into a suitable single crystal, this technique can provide its precise atomic coordinates. acs.orgnih.gov

The analysis reveals unambiguous information about:

Connectivity: The exact bonding arrangement of all atoms.

Conformation: The molecule's shape and the torsion angles between different parts of the structure.

Stereochemistry: The absolute configuration of all chiral centers.

Intermolecular Interactions: How molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

For example, the crystal structure of a pyrazoline derivative synthesized from a difluorophenyl chalcone (B49325) has been determined, confirming its molecular geometry and solid-state arrangement. acs.org Similarly, obtaining a crystal structure for a derivative of this compound would provide irrefutable proof of its structure, which is invaluable for validating results from other analytical methods and understanding its properties. researchgate.net

Quantitative Analysis Methodologies for Research Applications

Quantitative analysis of this compound would necessitate the development and validation of robust analytical methods. The inherent reactivity of the aldehyde functional group and its potential for volatility would likely require a derivatization step to enhance stability and detectability, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Derivatization is a common strategy to improve the analytical characteristics of aldehydes. google.com For this compound, several derivatizing agents could be employed, with the choice depending on the analytical instrumentation and the sample matrix.

Common Derivatization Reagents:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is one of the most widely used derivatizing agents for carbonyl compounds. hitachi-hightech.com The reaction of this compound with DNPH would form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorption, making it suitable for HPLC-UV analysis. nih.govepa.gov The optimization of this reaction would involve a systematic study of several parameters to ensure complete and reproducible derivatization. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): PFBHA is another effective derivatizing agent that reacts with aldehydes to form oximes. nih.gov These derivatives are highly electronegative due to the pentafluorobenzyl group, making them ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or by GC-MS. nih.govnih.gov

Optimization Parameters:

The optimization of the derivatization protocol for this compound would involve a detailed investigation of the following parameters to maximize the yield and reproducibility of the derivative:

pH of the reaction medium: The rate of derivatization is often pH-dependent. For DNPH derivatization, a slightly acidic medium (pH 3-4) is typically optimal. nih.govepa.gov

Molar ratio of derivatizing agent to analyte: A significant molar excess of the derivatizing agent is generally used to drive the reaction to completion. nih.gov

Reaction temperature and time: The kinetics of the derivatization reaction need to be studied to determine the optimal temperature and time required for the reaction to go to completion. nih.gov For instance, DNPH derivatization of acetaldehyde (B116499) can be completed in 40 minutes at ambient temperature. nih.gov

Solvent: The choice of solvent can influence the reaction rate and the stability of the derivative. Acetonitrile is a commonly used solvent for DNPH derivatization. hitachi-hightech.com

A hypothetical optimization study for the DNPH derivatization of this compound could yield data similar to that presented in the interactive table below, based on general principles for aldehyde analysis.

Table 1: Hypothetical Optimization of DNPH Derivatization for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| pH | 2 | 4 | 6 | 4 |

| Molar Ratio (DNPH:Aldehyde) | 10:1 | 50:1 | 100:1 | 80:1 |

| Temperature (°C) | 25 | 40 | 60 | 40 |

| Time (minutes) | 20 | 40 | 60 | 40 |

| Derivative Yield (%) | 85 | 98 | 95 | >99 |

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose, such as determining the reaction yield and purity of this compound. nih.gov Method validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process would assess the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, by-products, or impurities.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is measured.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table presents hypothetical validation parameters for a proposed HPLC method for the quantification of this compound after DNPH derivatization.

Table 2: Hypothetical Validation Parameters for a Quantitative HPLC Method for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | To be defined based on application | 1 - 100 |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Precision (RSD %) | ≤ 2% | < 1.5% |

| LOD (µg/mL) | Report value | 0.1 |

| LOQ (µg/mL) | Report value | 0.3 |

| Specificity | No interference at the retention time of the analyte | Passed |

Future Research Directions and Emerging Paradigms for 2 3,4 Difluorophenyl Acetaldehyde

Exploration of Unconventional Reactivity and Catalysis

The reactivity of 2-(3,4-difluorophenyl)acetaldehyde is an area ripe for investigation. While aldehydes are known for their participation in a range of classic reactions, the influence of the 3,4-difluorophenyl substituent could lead to unconventional reaction pathways. The electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the aldehyde group and the adjacent alpha-carbon. mdpi.com

Future research will likely explore the use of this compound in novel catalytic systems. For instance, metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, could be adapted for this molecule. numberanalytics.com Palladium-based catalysts, in particular, have shown great promise in the synthesis of aromatic aldehydes and their derivatives. numberanalytics.comresearchgate.net The development of new catalytic methods tailored to the specific electronic and steric properties of this compound could unlock new synthetic possibilities.

Furthermore, the potential for this compound to participate in multi-component reactions, where three or more reactants combine in a single step, is a promising avenue for research. nih.gov These reactions are highly efficient and can rapidly generate molecular complexity. The development of novel multi-component reactions involving this compound could lead to the discovery of new classes of compounds with interesting biological or material properties.

A hypothetical example of a catalytic reaction involving this compound is presented in the table below.

| Catalyst | Reactant 2 | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)2/dppf | Phenylboronic acid | Toluene | 100 | 2-(3,4-Difluorophenyl)-1-phenylethan-1-one | 85 |

| Rh(acac)(CO)2 | Syngas (CO/H2) | Dioxane | 120 | 3-(3,4-Difluorophenyl)propan-1-al | 78 |

| L-Proline | Acetone | DMSO | 25 | 4-Hydroxy-4-methyl-2-(3,4-difluorophenyl)pentan-2-one | 92 |

Integration with Automated Synthesis and Machine Learning in Reaction Prediction

The synthesis and derivatization of this compound are well-suited for the application of modern automation and computational tools. Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions. chemrxiv.org These systems allow for high-throughput screening of reaction conditions, leading to faster identification of optimal parameters for the synthesis of new derivatives.

Machine learning is also set to play a crucial role in predicting the reactivity of this compound. acs.orgchemintelligence.com By training neural networks on large datasets of chemical reactions, it is possible to predict the outcome of a reaction, including the major products and their yields, with increasing accuracy. youtube.com This technology could be used to guide the experimental design of new reactions involving this compound, saving time and resources. nih.gov

The table below illustrates how machine learning could be used to predict the outcomes of different reactions with this compound.

| Reaction Type | Predicted Reagent | Predicted Catalyst | Predicted Solvent | Predicted Yield (%) |

| Reductive Amination | Benzylamine | NaBH(OAc)3 | Dichloromethane | 88 |

| Wittig Reaction | (Triphenylphosphoranylidene)acetone | None | Tetrahydrofuran | 95 |

| Aldol (B89426) Condensation | Cyclohexanone | NaOH | Ethanol | 75 |

Advancements in Sustainable and Scalable Production Methodologies

The development of sustainable and scalable methods for the production of this compound is a key area of future research. Traditional methods for the synthesis of aromatic aldehydes can involve harsh reagents and generate significant waste. researchgate.net Green chemistry principles are now being applied to develop more environmentally friendly alternatives. rsc.orgbeilstein-journals.orgrsc.org

One promising approach is the use of biomass-derived feedstocks and catalytic processes. rsc.org For example, lignin, a major component of wood, can be broken down into aromatic compounds that can then be converted into aldehydes. The development of efficient catalysts for these transformations is an active area of research.

Another important aspect of sustainable production is the use of safer and more environmentally friendly solvents. The replacement of traditional organic solvents with alternatives such as water, ionic liquids, or deep eutectic solvents is a key goal of green chemistry. numberanalytics.com The development of a production process for this compound that utilizes these green solvents would be a significant advancement.

Development of Novel Analytical Probes and Techniques for Real-Time Reaction Studies

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing reaction conditions. Future research will likely focus on the development of novel analytical probes and techniques for the real-time study of reactions involving this compound.

One approach is the use of in-situ spectroscopic techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time. This information can be used to elucidate reaction mechanisms and identify key reaction intermediates.

Another promising area is the development of fluorescent probes that can be used to monitor specific aspects of a reaction. For example, a fluorescent probe that binds to the aldehyde group of this compound could be used to monitor its consumption during a reaction. The development of such probes would provide a powerful tool for studying the kinetics of reactions involving this compound.

The derivatization of aldehydes with specific reagents to form stable and easily detectable products is a common analytical strategy. nih.gov For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often used to derivatize aldehydes and ketones for analysis by high-performance liquid chromatography (HPLC). libretexts.org Similar derivatization strategies could be developed for the sensitive and selective analysis of this compound in complex mixtures. nih.gov

Computational Design of New Reactions and Derivations for the Compound

Computational chemistry is a powerful tool for the design of new reactions and molecules. acs.orgdntb.gov.uanih.gov Density functional theory (DFT) calculations, for example, can be used to predict the structures and energies of molecules and transition states, providing valuable insights into reaction mechanisms and reactivity. nih.gov

Future research will likely utilize computational methods to design new reactions and derivatives of this compound. For example, computational screening could be used to identify new catalysts for a particular reaction or to predict the properties of a library of virtual derivatives. preprints.org This in silico approach can help to prioritize synthetic targets and guide experimental work.

The table below shows a hypothetical example of how computational methods could be used to predict the properties of new derivatives of this compound.

| Derivative Structure | Predicted Property | Computational Method |

| 2-(3,4-Difluorophenyl)ethanol | Boiling Point | DFT |

| 3-(3,4-Difluorophenyl)prop-2-en-1-ol | Absorption Maximum (UV-Vis) | TD-DFT |

| N-Benzyl-2-(3,4-difluorophenyl)ethan-1-amine | pKa | DFT with solvent model |

By combining computational design with experimental synthesis and testing, it will be possible to rapidly explore the chemical space around this compound and identify new compounds with desirable properties.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(3,4-Difluorophenyl)acetaldehyde?

A common synthesis involves nucleophilic substitution or condensation reactions. For example, similar fluorophenyl acetamide derivatives are synthesized by reacting fluorinated anilines with acetyl chlorides in tetrahydrofuran (THF), followed by purification via silica gel column chromatography using hexane/ethyl acetate gradients (2:1 ratio) . Purity assessment (e.g., ≥95%) is typically confirmed by HPLC or LC-MS .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Q. How can researchers assess the stability of this compound under experimental conditions?

Stability studies should evaluate:

- pH sensitivity : Use buffered solutions (e.g., pH 4–10) and track degradation via HPLC.

- Thermal stability : Monitor decomposition at elevated temperatures (e.g., 25–100°C).

- Solvent compatibility : Test polar/aprotic solvents (e.g., DMSO, THF) for aggregation or reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound in organic synthesis?

Reaction pathways (e.g., nucleophilic additions) can be probed using:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Isotopic labeling (e.g., deuterium at reactive sites) to trace bond formation/cleavage .

- Computational methods (DFT) model transition states and electronic effects of fluorine substituents .

Q. How does this compound interact with biological targets?

Advanced interaction studies employ:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- X-ray crystallography of protein-ligand complexes to map binding pockets influenced by fluorine’s electronegativity .

Q. What computational approaches are suitable for predicting its physicochemical and bioactive properties?

- Density Functional Theory (DFT) calculates dipole moments, Fukui indices, and frontier molecular orbitals to predict reactivity.

- Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like tyrosinase, leveraging fluorine’s role in enhancing binding specificity .

Q. How can researchers resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

Q. What are hypothesized biological applications based on structural analogs?

- Antimicrobial agents : Fluorine’s electronegativity disrupts microbial membrane proteins.

- Enzyme inhibitors : The difluorophenyl group may competitively inhibit tyrosinase or kinases, as seen in melanogenesis studies .

- Neuroprotective agents : Structural analogs with acetamide moieties show activity in neural pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.